molecular formula C20H26N4O5S B2435797 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191421-00-7

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2435797
CAS RN: 1191421-00-7
M. Wt: 434.51
InChI Key: QKDWWFITLRLEOY-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

  • Synthesis of Methyl 2-Acetylamino-3-Dimethylaminopropenoate : This compound is used as a versatile reagent in the synthesis of various heterocyclic systems, demonstrating its utility in creating diverse chemical structures (Kralj et al., 1997).

Crystal Structure Analysis

  • Crystal Structure of 5-(p-Toly1)-4- [2-(2,4-dichlorophenoxy)acetamido]-l,2,4- Triazole-3-thione : The study focused on the crystal structure of a similar compound, which helps in understanding the molecular configuration and potential applications in material science (Xue et al., 2008).

Antitumor and Antimicrobial Activities

  • Enaminones as Building Blocks : Compounds related to the target chemical have been used to synthesize pyrazoles with antitumor and antimicrobial activities, indicating potential applications in pharmaceutical research (Riyadh, 2011).

Generation of Diverse Chemical Libraries

  • Generation of Structurally Diverse Libraries : This study demonstrates the use of related compounds in generating a wide range of chemical structures, which is crucial in drug discovery and material science (Roman, 2013).

properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-methylphenyl)-5-sulfanylidene-1,2,4-triazol-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-10-3-5-12(6-4-10)18-22-24(20(30)23(18)13-7-8-13)19-15(21-11(2)26)17(28)16(27)14(9-25)29-19/h3-6,13-17,19,25,27-28H,7-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDWWFITLRLEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C3CC3)C4C(C(C(C(O4)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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